molecular formula C11H19N3O2 B1408991 tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1462287-54-2

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B1408991
CAS No.: 1462287-54-2
M. Wt: 225.29 g/mol
InChI Key: RBQOONYMPVKWHT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1462287-54-2) is a high-purity chemical intermediate designed for research and development applications. This compound, with a molecular formula of C11H19N3O2 and a molecular weight of 225.29 g/mol, features a 4-aminopyrazole core, a privileged scaffold in medicinal chemistry . The 4-aminopyrazole structure is a versatile building block for synthesizing diverse heterocyclic compounds and is recognized as a valuable pharmacophore in drug discovery . Pyrazole derivatives are extensively investigated for their broad spectrum of biological activities, including potential anticancer , anti-inflammatory , and antimicrobial properties . The tert-butyl ester group in its structure serves as a key protecting group for carboxylic acids, offering stability during synthetic transformations and enabling selective deprotection under mild acidic conditions to generate the corresponding carboxylic acid . This makes the compound an essential synthetic intermediate for constructing more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and novel ligands for coordination chemistry . The presence of the amino group on the pyrazole ring allows for further functionalization, such as sulfonamidation or condensation reactions, to create targeted compound libraries for biological screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Characterization & Quality: The structural identity of this compound can be confirmed by advanced spectroscopic techniques, including 1H NMR, 13C NMR, and FT-IR spectroscopy, following established analytical procedures for related pyrazole derivatives . High-Resolution Mass Spectrometry (HRMS) can be utilized for exact mass confirmation . Applications: • Pharmaceutical Research: Serves as a key intermediate in the synthesis of potential drug candidates, leveraging the biological relevance of the pyrazole core . • Chemical Synthesis: A versatile building block for creating complex molecules in organic and coordination chemistry . • Materials Science: Used in the development of new ligands with applications in catalysis and supramolecular chemistry .

Properties

IUPAC Name

tert-butyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)11(4,5)14-7-8(12)6-13-14/h6-7H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOONYMPVKWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-1 Alkylation of 4-Amino-1H-Pyrazole

  • Starting materials: 4-amino-1H-pyrazole or its derivatives.
  • Alkylating agent: Methyl 2-bromo-2-methylpropanoate or tert-butyl 2-bromo-2-methylpropanoate.
  • Base: Cesium carbonate or potassium carbonate.
  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Conditions: Heating under reflux or elevated temperatures to promote nucleophilic substitution.
  • Outcome: Formation of N-1 substituted pyrazole esters with minor regioisomers (N-2 substituted) depending on substituents and reaction conditions.

Ester Conversion and Ammonolysis

  • If methyl esters are used, ammonolysis with ammonia gas or ammonia in protic solvents (methanol, water) can convert esters to corresponding amides.
  • Acidic or basic hydrolysis can convert esters to carboxylic acids.
  • For tert-butyl esters, acidic deprotection is used to remove the tert-butyl group if necessary.

Alternative Synthetic Routes

  • Condensation of tert-butyl 2-cyanoacetate with hydrazine derivatives to form aminopyrazoles, followed by cyclization and esterification steps.
  • Use of Suzuki–Miyaura cross-coupling for pyrazolo-pyrimidine analogues, though less relevant for the specific tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate compound.

Representative Reaction Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Product/Outcome Yield / Notes
1 4-Amino-1H-pyrazole + methyl 2-bromo-2-methylpropanoate Cs2CO3 or K2CO3, DMF, reflux or 60–80°C N-1 substituted methyl 2-methylpropanoate ester Moderate to high yield; regioselectivity favored at N-1
2 Methyl ester intermediate NH3 (g) or NH3 in MeOH/H2O, room temp to 50°C Amide derivative (if desired) High yield; mild conditions
3 Methyl ester intermediate Acidic hydrolysis or TFA treatment tert-Butyl ester or acid derivative Controlled deprotection or hydrolysis

Research Findings and Analytical Data

  • The regioselectivity of the N-1 alkylation is influenced by the substituents on the pyrazole ring and the nature of the base used.
  • Use of cesium carbonate tends to improve yields and selectivity.
  • The tert-butyl ester functionality is acid-labile , allowing selective deprotection under mild acidic conditions without affecting the pyrazole core.
  • Ammonolysis of methyl esters proceeds efficiently under mild conditions to give amides without racemization or decomposition.
  • Purification is typically achieved by silica gel chromatography using mixtures of chloroform and methanol or ethyl acetate and hexane.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Alkylating agent Methyl or tert-butyl 2-bromo-2-methylpropanoate Determines ester type in final product
Base Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) Cs2CO3 preferred for higher selectivity
Solvent DMF, acetonitrile Aprotic solvents favor SN2 reaction
Temperature 60–80°C Reflux conditions often used
Reaction time Several hours (4–24 h) Depends on scale and substrate
Ammonolysis conditions NH3 gas or NH3 in protic solvent, RT to 50°C Converts esters to amides efficiently
Ester deprotection TFA or dilute acid Removes tert-butyl protecting group gently

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines. Substitution reactions would result in the formation of various esters or amides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1462287-54-2

The structure of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate includes a tert-butyl group, a pyrazole ring, and an amino group, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures have shown efficacy in treating various diseases, including cancer and malaria.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can reduce ATP levels in cancer cell lines, indicating cytotoxic effects. For example, it exhibited a dose-dependent decrease in total ATP content in A549 lung cancer cells, suggesting potential applications in cancer therapy.

Case Study: Malaria Inhibition

A study focused on the inhibition of plasmepsins PfA-M1 and PfA-M17 revealed that modifications to the compound's structure could significantly improve its inhibitory activity against these malaria-related enzymes. The introduction of specific functional groups was found to enhance binding affinity within the enzyme's active site .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical to various biological pathways. Notably, it has shown promise as a dual inhibitor of PfA-M1 and PfA-M17, which are implicated in malaria. The inhibition constants (Ki values) for these enzymes have been reported as follows:

CompoundKi (µM) for PfA-M1Ki (µM) for PfA-M17
tert-butyl carbamate analog 10.0270.080
tert-butyl carbamate analog 20.0650.041

These findings suggest that structural modifications can enhance potency against these targets, highlighting the importance of structure-activity relationship (SAR) studies in drug design .

Research has indicated that this compound may interact with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. Its unique structural features contribute to its potential as an inhibitor of certain enzymes involved in disease pathways .

Structure-Activity Relationship (SAR)

The SAR studies have identified key structural features that influence the biological activity of this compound:

  • Tert-butyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Pyrazole Ring : Essential for enzyme interaction; modifications can lead to increased potency.
  • Amino Group : Plays a critical role in binding affinity to enzyme active sites.

These insights are crucial for guiding future modifications aimed at improving efficacy and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties Reference
tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate C₁₂H₂₀N₃O₂ 269.3 g/mol Tert-butyl ester, 4-amino-pyrazole High solubility in organic solvents; stable under acidic conditions
Ethyl 2-(N-hydroxy-N-mesitylacetylamino)-2-methylpropanoate C₁₆H₂₂N₂O₄ 298.4 g/mol Ethyl ester, mesityl-acetylamino Lower steric hindrance compared to tert-butyl; used in radical reactions
Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate C₂₀H₂₈F₂N₄O₄ 434.5 g/mol Morpholinoethoxy, difluorobenzyl Enhanced polarity due to morpholine; potential CNS activity
Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate C₁₈H₁₆ClO₄ 340.8 g/mol Methyl ester, chlorobenzoyl Higher crystallinity; regulated as a pharmaceutical impurity
2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid C₁₂H₁₉N₃O₄ 269.3 g/mol Boc-protected amino, carboxylic acid Acidic functionality enables salt formation; intermediate in peptide coupling

Functional Group Variations

  • Ester Groups: The tert-butyl ester in the target compound offers superior steric protection against hydrolysis compared to methyl or ethyl esters (e.g., methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate, ). This stability is critical in prolonged synthetic steps. Ethyl esters (e.g., and ) are more reactive in nucleophilic substitutions due to lower steric hindrance but are prone to enzymatic cleavage in biological systems.
  • Amino Group Modifications: The 4-amino group on the pyrazole ring is unprotected in the target compound, enabling direct participation in coupling reactions. In contrast, the Boc-protected analog () requires deprotection under acidic conditions for further functionalization .

Biological Activity

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H19N3O2 and CAS number 1462287-54-2, is synthesized through the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-amino-1H-pyrazole under basic conditions, typically in solvents like DMF or DMSO .

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.287 g/mol
  • CAS Number : 1462287-54-2

Synthesis

The synthesis involves nucleophilic substitution reactions, where tert-butyl groups provide steric protection, allowing selective reactions at the pyrazole nitrogen. The reaction conditions can be optimized for yield and purity, which is crucial for biological testing.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In one study, compounds similar to this compound demonstrated potent activity against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

Preliminary studies have shown that this compound may inhibit cancer cell proliferation. For instance, related pyrazole derivatives have been reported to induce apoptosis in glioma cells by activating multiple pathways, including the inhibition of AMPK and modulation of cell cycle progression . This suggests that this compound could be further explored for its anticancer potential.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders and melanoma. In vitro assays revealed IC50 values comparable to established inhibitors .

Case Studies

Study Findings Reference
Antimicrobial ScreeningSignificant inhibition of Gram-positive bacteria
Cancer Cell LinesInduced apoptosis in glioma cells; inhibited proliferation
Enzyme InhibitionEffective tyrosinase inhibition with IC50 values in low micromolar range

The biological activities of this compound are likely mediated through interactions with specific biological targets:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Anticancer Activity : Modulation of signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : Competitive or non-competitive inhibition mechanisms affecting enzyme active sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield and purity?

  • The compound (C₁₄H₁₈N₄O₂, CAS 2138423-88-6) is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include tert-butyl esterification of 4-amino-pyrazole derivatives and protection/deprotection strategies to preserve the amino group. Optimizing solvent polarity (e.g., DMF or THF), temperature (50–80°C), and stoichiometric ratios of reactants (e.g., 1.2:1 for the tert-butyl precursor) can improve yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). The pyrazole ring protons resonate at 7.5–8.0 ppm, with NH₂ protons (if unmodified) near 5.5 ppm. IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyrazole C-N (~1600 cm⁻¹). HRMS : Exact mass (MW 298.33) confirms molecular formula .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets for analogous tert-butyl carbamates recommend avoiding strong oxidizers .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software be applied?

  • The tert-butyl group’s steric bulk and rotational freedom complicate crystal packing. SHELXL (via Olex2) is used for refinement: input diffraction data (Mo-Kα radiation, λ = 0.71073 Å), apply anisotropic displacement parameters, and validate using R-factor convergence (<5%). Hydrogen bonding between the amino group and ester carbonyl (2.8–3.2 Å) stabilizes the lattice .

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • The tert-butyl group reduces electrophilicity at the adjacent carbonyl, slowing nucleophilic attack (e.g., hydrolysis or aminolysis). Computational studies (DFT, B3LYP/6-31G*) show increased activation energy (~15–20 kJ/mol) compared to methyl esters. Regioselective coupling (e.g., Suzuki-Miyaura) at the pyrazole’s 1-position is favored due to steric shielding of the 4-amino group .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s stability under varying pH conditions?

  • Perform accelerated stability studies (pH 1–13, 40°C/75% RH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Compare with DFT-predicted hydrolysis pathways. For example, acidic conditions cleave the ester bond (t½ ~12 hours at pH 2), while basic conditions degrade the pyrazole ring. Adjust computational models by incorporating solvation effects (e.g., PCM) .

Q. How can high-resolution mass spectrometry (HRMS) and tandem MS/MS be utilized to identify degradation products or synthetic by-products?

  • HRMS (ESI+) detects [M+H]⁺ at m/z 299.14. MS/MS fragmentation (CID 20 eV) reveals key ions: m/z 156 (tert-butyl loss), 113 (pyrazole fragment). Degradation products (e.g., hydrolyzed carboxylic acid, m/z 256.12) are quantified using LC-MS calibration curves (LOQ 0.1 μg/mL) .

Q. In mechanistic studies, what role does the 4-amino-pyrazole moiety play in the compound’s interactions with biological targets or catalytic systems?

  • The 4-amino group acts as a hydrogen bond donor, enhancing binding to enzymes (e.g., kinases or proteases). Molecular docking (AutoDock Vina) shows ΔG values of −8.2 kcal/mol for kinase inhibition. In catalytic systems, the pyrazole nitrogen coordinates to transition metals (e.g., Pd in cross-coupling), with steric hindrance from the tert-butyl group modulating catalytic turnover .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate
Reactant of Route 2
tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

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